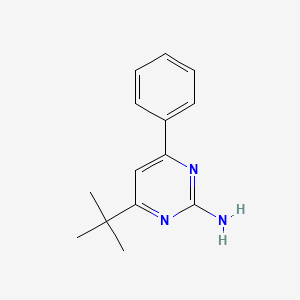
4-Tert-butyl-6-phenyl-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-6-phenyl-2-pyrimidinamine is a chemical compound that belongs to the family of pyrimidine molecules . It has a molecular weight of 227.31 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-6-phenyl-2-pyrimidinamine consists of a pyrimidine ring substituted with a tert-butyl group at the 4-position and a phenyl group at the 6-position . The InChI code for the compound is 1S/C14H17N3/c1-14(2,3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17) .Physical And Chemical Properties Analysis
4-Tert-butyl-6-phenyl-2-pyrimidinamine is a solid at room temperature . It has a molecular weight of 227.31 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
4-Tert-butyl-6-phenyl-2-pyrimidinamine: can be used in crystal structure analysis to understand the influence of substituents on the packing of molecules in crystal lattices. This compound’s derivatives have been studied for their crystal packing properties, which are crucial for determining the arrangement of molecules and molecular ions .
Material Science
In material science, this compound can serve as a precursor for creating materials with specific properties. For example, derivatives of this compound have been used to modify polypropylene, enhancing its tensile strength, flexural strength, and reducing haze in the final product .
Organic Synthesis
The compound finds application in organic synthesis, particularly in the synthesis of methylated alkanes and ketones. It can be used in nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides .
Propiedades
IUPAC Name |
4-tert-butyl-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-14(2,3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUMWHKCNMJMLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=C1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407631 |
Source


|
| Record name | 4-tert-butyl-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313505-80-5 |
Source


|
| Record name | 4-tert-butyl-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

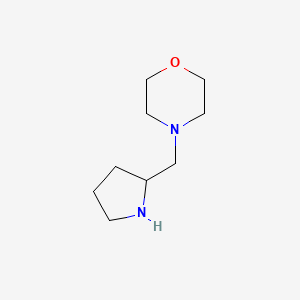
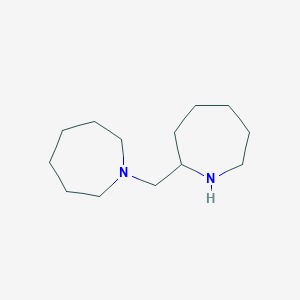
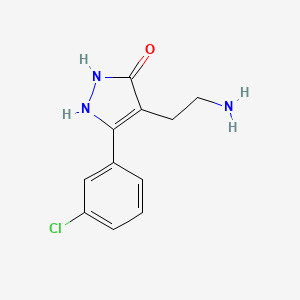
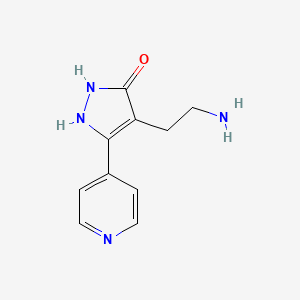
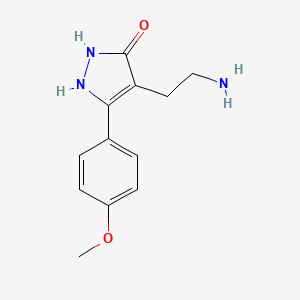





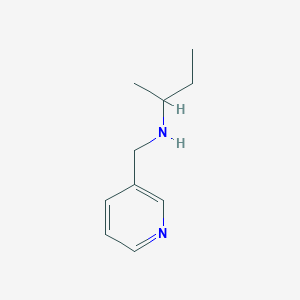
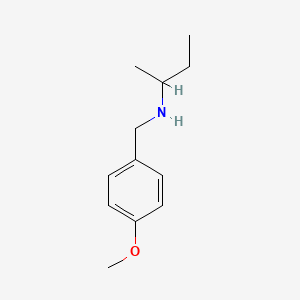
![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)
